(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a chromene core, a sulfonylhydrazinylidene group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Sulfonylhydrazinylidene Group: This step involves the reaction of the chromene derivative with a sulfonylhydrazine compound, typically under basic conditions to facilitate the formation of the hydrazinylidene linkage.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated precursors, palladium catalysts, various solvents depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other regulatory proteins involved in cell signaling.
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin Derivatives: These compounds share a similar chromene core and are known for their diverse biological activities.
Sulfonylhydrazine Derivatives: Compounds with sulfonylhydrazine groups exhibit similar reactivity and are used in various chemical and biological applications.
Uniqueness
What sets (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide apart is its combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a compound of significant interest.
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O6S/c1-4-17-9-11-19(12-10-17)27-25(30)21-15-18-7-5-6-8-22(18)35-26(21)28-29-36(31,32)20-13-14-23(33-2)24(16-20)34-3/h5-16,29H,4H2,1-3H3,(H,27,30)/b28-26- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZIPXTVRJMHJP-SGEDCAFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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